molecular formula C11H14ClNO2 B016095 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride CAS No. 2472-16-4

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride

Cat. No.: B016095
CAS No.: 2472-16-4
M. Wt: 227.69 g/mol
InChI Key: ABXKUEIHKUBYLJ-UHFFFAOYSA-N
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Scientific Research Applications

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride has a wide range of scientific research applications:

Chemical Reactions Analysis

2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Properties

IUPAC Name

2-amino-7-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8;/h2,4,6,10H,3,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXKUEIHKUBYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2=O)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541828
Record name 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2472-16-4
Record name 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride
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2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride
Reactant of Route 3
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2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride
Reactant of Route 4
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2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride
Reactant of Route 5
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride

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